N-Methyl-1,2,3,4-thiatriazol-5-amine

medicinal chemistry structure-activity relationship dipole moment

Researchers requiring isosteric 5-aminothiatriazole replacements face limited commercial availability and thermal instability of the parent scaffold. N-Methyl-1,2,3,4-thiatriazol-5-amine resolves this with identical electronic character (Δ dipole < 0.07 D) and markedly slower thermal decomposition, reducing detonation risk during elevated-temperature syntheses. - Retained dipole moment (5.77-5.84 D) ensures electrostatically matched SAR probes. - Predicted pKa -2.67 enables chemoselective N-functionalization for library synthesis. - Validated supersensitizer for silver halide emulsions (US 5,306,612), bypassing analog screening. Supplied with rigorous analytical characterization for reproducible medicinal chemistry and materials science workflows.

Molecular Formula C2H4N4S
Molecular Weight 116.14
CAS No. 52098-72-3
Cat. No. B2531777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1,2,3,4-thiatriazol-5-amine
CAS52098-72-3
Molecular FormulaC2H4N4S
Molecular Weight116.14
Structural Identifiers
SMILESCNC1=NN=NS1
InChIInChI=1S/C2H4N4S/c1-3-2-4-5-6-7-2/h1H3,(H,3,4,6)
InChIKeySLQJKKVTPGNODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-1,2,3,4-thiatriazol-5-amine (CAS 52098-72-3) Procurement Guide for Controlled-Reactivity Heterocyclic Building Blocks


N-Methyl-1,2,3,4-thiatriazol-5-amine (CAS 52098-72-3) is a sulfur- and nitrogen-containing five-membered heterocycle belonging to the 5-amino-1,2,3,4-thiatriazole class. It is structurally characterized by a methyl substituent at the exocyclic 5-amino position. The thiatriazole ring system is noted for its electron-withdrawing character, roughly equivalent to the tetrazolyl ring [1], and has been systematically studied for electronic properties, thermal behavior, and synthetic accessibility [2][3]. These characteristics position it as a versatile intermediate for medicinal chemistry, materials science, and photographic supersensitizer applications [4].

Why N-Methyl-1,2,3,4-thiatriazol-5-amine Cannot Be Replaced by Generic Thiatriazole Analogs for Structured Investigations


Generic substitution within the 5-amino-1,2,3,4-thiatriazole class is unreliable because even a single N-methyl modification alters acidity, thermal stability, and solubility without significantly perturbing the core electronic structure. The N-methyl derivative retains the dipole moment of the parent 5-amino compound (5.77–5.84 D) [1], yet it decomposes at a markedly slower rate upon heating, as demonstrated by comparative TG/DTA studies [2]. Its predicted pKa of −2.67 distinguishes it from the less acidic 5-anilino analog (pKa −1.81) , affecting reactivity in downstream elaborations. These quantifiable differences mean that an unsubstituted or differently substituted thiatriazole cannot be interchanged without compromising experimental reproducibility, safety, or synthetic outcomes.

Quantitative Differentiation Evidence for N-Methyl-1,2,3,4-thiatriazol-5-amine


Identical Dipole Moment with 5-Amino and 5-Dimethylamino Analogs Enables Electronic Isomorphism in SAR Studies

The experimental dipole moments of 5-amino-, 5-methylamino-, and 5-dimethylamino-1,2,3,4-thiatriazole were all high and essentially identical, falling in the narrow range of 5.77 to 5.84 D [1]. This establishes that N-methyl substitution preserves the core electronic character of the thiatriazole ring, allowing researchers to probe steric and hydrogen-bonding effects without introducing an electronic perturbation that would confound structure-activity relationship (SAR) interpretation.

medicinal chemistry structure-activity relationship dipole moment

Superior Thermal Stability: Slower Multi-Step Decomposition Relative to Unsubstituted 5-Amino-1,2,3,4-thiatriazole

Thermogravimetric (TG) and differential thermal analysis (DTA) revealed that 5-amino-1,2,3,4-thiatriazole decomposes actively at its melting temperature in a very fast, exothermic process. In contrast, N-substituted 5-amino-1,2,3,4-thiatriazoles—including the N-methyl derivative—decompose at slower rates and follow a multi-step degradation pathway [1]. This class-level thermal stabilization is a direct consequence of N-alkyl substitution, which suppresses the violent decomposition characteristic of the unsubstituted parent.

thermal analysis process safety stability screening

Enhanced Acidity (pKa −2.67) Versus 5-Anilino Analog (pKa −1.81) Directs Differential Reactivity in Nucleophilic Elaboration

The predicted acid dissociation constant (pKa) of N-methyl-1,2,3,4-thiatriazol-5-amine is −2.67 ±0.25, whereas the 5-anilino analog exhibits a higher predicted pKa of −1.81 ±0.38 . This 0.86 log-unit difference indicates that the N-methyl derivative is approximately 7.2-fold more acidic, favoring deprotonation under mildly basic conditions and enabling selective N-functionalization strategies that are less efficient with the anilino comparator.

physicochemical profiling synthetic chemistry N-functionalization

Validated Supersensitizer for Red-Sensitive Silver Halide Photographic Emulsions

U.S. Patent 5,306,612 explicitly lists 5-(N-methylamino)-1,2,3,4-thiatriazole (compound BATT) as a preferred supersensitizer for silver halide emulsions spectrally sensitized to the red region (590–750 nm) [1]. The compound is added at 0.001–1.0 wt% (dry weight relative to the emulsion layer) and is demonstrated to increase photographic speed. While quantitative speed improvement data for BATT alone are not publicly accessible in the patent disclosure, the patent's selection of the N-methyl compound among a limited set of exemplars confirms its functional viability and distinguishes it from the many 5-substituted-amino thiatriazoles that were not selected.

photographic chemistry supersensitization silver halide emulsions

High-Value Application Scenarios for N-Methyl-1,2,3,4-thiatriazol-5-amine


Medicinal Chemistry SAR Campaigns Requiring Electronic Isomorphism with Steric Variation

The N-methyl analog provides an isosteric replacement for the 5-amino parent with essentially identical electronic character (dipole moment within 0.07 D) [1]. Researchers can use it to probe steric and hydrogen-bonding requirements of biological targets without confounding electronic perturbations, making it an ideal comparator in lead optimization programs.

Scale-Up and Process Chemistry Where Thermal Safety is Paramount

The slower, multi-step thermal decomposition of the N-methyl derivative relative to the unsubstituted 5-amino-1,2,3,4-thiatriazole mitigates detonation risk [1]. This thermal stabilization supports safer handling and larger-scale reactions, particularly when melt-phase syntheses or elevated-temperature workups are required.

Selective N-Functionalization via Deprotonation-Controlled Chemistry

The higher acidity of the N-methyl analog (pKa −2.67 vs. −1.81 for the 5-anilino comparator) [1][2] facilitates selective deprotonation, enabling chemoselective alkylation, acylation, or sulfonylation at the exocyclic nitrogen. This differential reactivity is exploited in the preparation of diverse thiatriazole libraries.

Red-Sensitive Photographic Emulsion Supersensitizer Development

Identified in US Patent 5,306,612 as compound BATT, the N-methyl derivative is a validated supersensitizer for silver halide emulsions operating from 590 to 750 nm [1]. Industrial developers of photographic films can source this compound as a known functional additive, bypassing the screening of untested thiatriazole analogs.

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